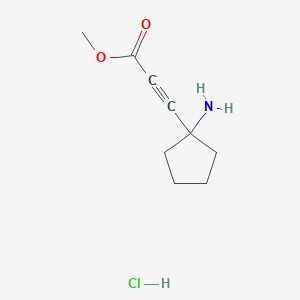

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride” is a chemical compound with the molecular formula C9H14ClNO2 . It has a molecular weight of 203.67 . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The InChI code for “Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride” is1S/C9H13NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-3,5-6,10H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride” has a molecular weight of 203.67 .Applications De Recherche Scientifique

Chemokine Receptor Inhibition

Background: Chemokines play a crucial role in immune responses by mediating cell migration and inflammation. Monocyte chemoattractant protein-1 (MCP-1, CCL2) is a chemokine that interacts with its receptor, CCR2, to attract monocytes to inflammatory sites. CCR2 has been implicated in various inflammatory diseases, including rheumatoid arthritis and atherosclerosis.

Application: EN300-7426563 acts as a CCR2 inhibitor. Quantitative structure–activity relationship (QSAR) studies have revealed a correlation between the molecular structure of EN300-7426563 and its inhibitory activity against CCR2. Chemometrics methods, such as multiple linear regression (MLR), factor analysis combined with MLR (FA-MLR), and genetic algorithm subset selection partial least square (GA-PLS), have been employed to establish this relationship .

Genetic Code Reprogramming

Background: Genetic code reprogramming involves altering the genetic code to incorporate non-canonical amino acids into proteins. This process expands the chemical diversity of proteins and enables the creation of novel functionalities.

Application: EN300-7426563 contains a propargyl group (prop-2-ynoate), which can serve as a donor molecule for genetic code reprogramming. By modifying the leaving group (LG) and other substituents, researchers can explore its potential as a building block for non-canonical amino acids or peptide synthesis .

Chemical Biology

Background: Chemical biology bridges chemistry and biology, aiming to understand biological processes through chemical tools.

Application: EN300-7426563’s chemical properties and interactions with CCR2 provide valuable data for chemical biologists. It can serve as a probe to dissect CCR2-mediated signaling pathways.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-3,5-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPZPOTBGHLCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1(CCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)

![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)

![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)